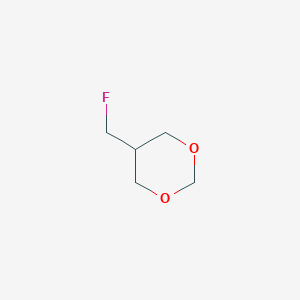

5-(Fluoromethyl)-1,3-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

61728-97-0 |

|---|---|

Molecular Formula |

C5H9FO2 |

Molecular Weight |

120.12 g/mol |

IUPAC Name |

5-(fluoromethyl)-1,3-dioxane |

InChI |

InChI=1S/C5H9FO2/c6-1-5-2-7-4-8-3-5/h5H,1-4H2 |

InChI Key |

JIFXFZGJKPNLCM-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCO1)CF |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Fluorinated 1,3 Dioxanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 5-(Fluoromethyl)-1,3-dioxane, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, would provide a complete picture of its atomic connectivity and spatial arrangement.

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the different proton environments within the molecule. The 1,3-dioxane (B1201747) ring typically adopts a chair conformation, leading to chemically non-equivalent axial and equatorial protons at the C4 and C6 positions. researchgate.net

The protons on the fluoromethyl group (CH₂F) would appear as a doublet due to coupling with the adjacent fluorine atom. The protons of the dioxane ring would exhibit complex splitting patterns due to geminal and vicinal coupling with each other. The protons at C2 would likely appear as two distinct signals, as would the protons at C4 and C6. The proton at C5 would be a multiplet due to coupling with the adjacent methylene (B1212753) protons.

Predicted ¹H NMR Data for this compound:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2ax, H-2eq | 4.5 - 5.0 | d, d | J ≈ 6-8 (geminal) |

| H-4ax, H-6ax | 3.6 - 4.0 | m | |

| H-4eq, H-6eq | 4.0 - 4.4 | m | |

| H-5 | 2.0 - 2.5 | m |

Note: These are predicted values based on known trends for 1,3-dioxanes and fluorinated compounds and may vary from experimental values.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbon of the fluoromethyl group will appear as a doublet due to one-bond coupling with the fluorine atom. The carbons of the dioxane ring will show distinct signals, with their chemical shifts influenced by the electronegative oxygen atoms.

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. biophysics.org For this compound, a single signal, split into a triplet by the two adjacent protons of the fluoromethyl group, is expected. The chemical shift would be indicative of an aliphatic C-F bond. thermofisher.com

Predicted ¹³C and ¹⁹F NMR Data for this compound:

| Nucleus | Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|---|

| ¹³C | C-2 | 93 - 96 | t | |

| ¹³C | C-4, C-6 | 65 - 70 | t | |

| ¹³C | C-5 | 35 - 40 | d | |

| ¹³C | -CH₂F | 80 - 85 | d | ¹JCF ≈ 170-180 |

Note: These are predicted values based on known trends and may vary from experimental values.

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the stereochemistry of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would confirm the assignments of the CH₂F, C2, C4/C6, and C5 protons and carbons.

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It would help to trace the proton-proton coupling network within the dioxane ring, for example, between the protons at C4 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could be used to determine the axial or equatorial orientation of the fluoromethyl group by observing through-space interactions between its protons and the axial or equatorial protons of the dioxane ring.

X-ray Crystallography for Precise Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density to determine the precise positions of atoms in the solid state. While no crystal structure for this compound has been reported, studies on similar 5-substituted 1,3-dioxanes have shown that the six-membered ring typically adopts a chair conformation. dntb.gov.uaasianpubs.org The substituent at the C5 position can occupy either an axial or an equatorial position, with the equatorial position generally being more thermodynamically stable for larger groups to minimize steric interactions. researchgate.net A crystal structure of this compound would definitively establish its solid-state conformation, including bond lengths, bond angles, and torsional angles, and would reveal any intermolecular interactions such as hydrogen bonding.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. derpharmachemica.com

For this compound, the key vibrational modes would include:

C-H stretching: Aliphatic C-H stretches from the dioxane ring and the fluoromethyl group would be expected in the 2850-3000 cm⁻¹ region.

C-O stretching: Strong absorptions corresponding to the C-O-C ether linkages of the dioxane ring would be prominent in the 1000-1200 cm⁻¹ region. researchgate.net

C-F stretching: A strong, characteristic absorption for the C-F bond is expected in the 1000-1100 cm⁻¹ region.

CH₂ bending: Scissoring and rocking vibrations of the methylene groups would appear in the fingerprint region (below 1500 cm⁻¹).

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| C-H (aliphatic) | Stretching | 2850 - 3000 |

| C-O (ether) | Stretching | 1000 - 1200 |

| C-F | Stretching | 1000 - 1100 |

Note: These are predicted frequency ranges and the actual spectrum may show more complex patterns due to coupling of vibrations.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. libretexts.org

For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z corresponding to its molecular weight. The fragmentation of 1,3-dioxane derivatives often involves the cleavage of the acetal (B89532) ring. docbrown.infonih.gov Common fragmentation pathways for this compound could include:

Loss of formaldehyde (B43269) (CH₂O): A common fragmentation for 1,3-dioxanes is the loss of a formaldehyde unit from the ring.

Loss of the fluoromethyl radical (•CH₂F): Cleavage of the C5-substituent could lead to a fragment corresponding to the loss of the fluoromethyl radical.

Ring opening followed by further fragmentation: The molecular ion could undergo ring opening, followed by a series of bond cleavages to produce smaller charged fragments.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z | Possible Fragment |

|---|---|

| [M]⁺ | [C₅H₉FO₂]⁺ |

| [M - 30]⁺ | Loss of CH₂O |

| [M - 33]⁺ | Loss of •CH₂F |

Note: The relative intensities of these fragments would depend on their stability.

Computational and Theoretical Investigations of 5 Fluoromethyl 1,3 Dioxane Conformation and Reactivity

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetics of 5-(Fluoromethyl)-1,3-dioxane. Methods such as ab initio and density functional theory (DFT) are employed to determine molecular properties. For instance, computational studies on related 5-substituted 1,3-dioxane (B1201747) compounds, such as 5-nitro-5-R-1,3-dioxanes, have been performed using the M06-2X functional with a 6-311+G(d,p) basis set to model their thermal decomposition. scispace.com These types of calculations provide optimized geometries, vibrational frequencies, and thermodynamic parameters like enthalpy, entropy, and Gibbs free energy for the various conformers of the molecule.

Table 1: Calculated Energetic Properties of 5-Substituted 1,3-Dioxane Conformers (Illustrative)

| Conformer | Method | Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Equatorial-Chair | M06-2X | 6-311+G(d,p) | 0.00 | 2.15 |

| Axial-Chair | M06-2X | 6-311+G(d,p) | 0.85 | 2.90 |

| 2,5-Twist-Boat | M06-2X | 6-311+G(d,p) | 5.50 | 1.50 |

| 1,4-Twist-Boat | M06-2X | 6-311+G(d,p) | 6.20 | 0.75 |

Conformational Analysis of 1,3-Dioxane Ring Systems with Fluorine Substituents

The conformational landscape of 1,3-dioxane and its derivatives is dominated by the chair conformation, which is generally the most stable. thieme-connect.deresearchgate.net The presence of a fluoromethyl group at the C5 position introduces specific stereoelectronic interactions that modulate the conformational preferences and dynamics of the ring.

The anomeric effect describes the tendency of heteroatomic substituents adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer an axial orientation, which is counterintuitive to steric considerations. wikipedia.org This effect is a result of a stabilizing hyperconjugative interaction between a lone pair of the heteroatom and the antibonding orbital (σ*) of the adjacent C-substituent bond. While the classic anomeric effect pertains to substituents at the C2 position, pseudo-anomeric effects can be observed with substituents at other positions, especially when electronegative groups are involved. researchgate.netst-andrews.ac.uk In the case of this compound, the fluorine atom can engage in long-range electronic interactions that may influence the stability of the chair conformers, although this effect is expected to be less pronounced than the traditional anomeric effect at C2. researchgate.netst-andrews.ac.uk

Like cyclohexane, the 1,3-dioxane ring can exist in chair, boat, and twist-boat conformations. The chair conformation is the most stable, with the fluoromethyl group preferentially occupying the equatorial position to minimize steric strain. researchgate.net However, an equilibrium between the equatorial and axial chair conformers exists. The energy difference between these conformers and the barriers for their interconversion can be determined using computational methods.

The interconversion between the two chair forms proceeds through higher-energy twist-boat and boat transition states. Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have identified pathways for these conformational isomerizations. researchgate.netresearchgate.net For instance, the ring inversion path for a substituted 1,3-dioxane was simulated using DFT calculations, providing an interconversion barrier. researchgate.net

Table 2: Conformational Interconversion Barriers for Substituted 1,3-Dioxanes (Illustrative)

| Interconversion Pathway | Transition State | Calculated Barrier (kcal/mol) |

|---|---|---|

| Equatorial-Chair to Axial-Chair | Half-Chair/Twist-Boat | ~10-12 |

| Chair to Twist-Boat | Half-Chair | ~5-6 |

Note: This table is illustrative and provides typical energy barriers for substituted 1,3-dioxanes.

Fluorine substitution can significantly impact the conformational preferences of cyclic systems. nih.govnih.gov The high electronegativity of fluorine creates a polar C-F bond, which can lead to stabilizing or destabilizing electrostatic interactions within the molecule. In this compound, the gauche interaction between the C-F bond and the C-O bonds of the ring in the axial conformer can be a source of steric and electronic repulsion, further favoring the equatorial position of the fluoromethyl group. The conformational preferences are also influenced by the polarity of the medium, with polar solvents potentially stabilizing more polar conformers. nih.gov

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms and characterizing transition states. For this compound, DFT studies can provide valuable information on reactions such as ring-opening, hydrolysis, or reactions involving the fluoromethyl group. For example, DFT calculations have been successfully used to study the thermal decomposition of 5-nitro-5-R-1,3-dioxane, identifying the transition states and determining the activation energies for different decomposition pathways. scispace.com Such studies on this compound would allow for a detailed understanding of its reactivity and the role of the fluorine atom in modulating the reaction pathways.

Molecular Dynamics Simulations for Elucidating Dynamic Behavior in Solution

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules in solution, providing insights into conformational changes and interactions with solvent molecules over time. mdpi.com For this compound, MD simulations can be used to explore its conformational landscape in different solvents, such as water or organic solvents. researchgate.net These simulations can reveal the preferred solvation structures around the molecule and how solvent interactions influence the equilibrium between different conformers. figshare.comnih.gov By simulating the molecule's trajectory over nanoseconds or longer, it is possible to observe rare conformational transitions and calculate the free energy landscape of the system, providing a more complete picture of its dynamic behavior than static quantum chemical calculations alone.

Structure-Reactivity Relationship (SRR) Derivations from Computational Models

Computational modeling serves as a powerful tool for elucidating the intricate relationship between the three-dimensional structure of this compound and its chemical reactivity. Through quantum-chemical calculations, it is possible to predict the molecule's preferred conformations, the energy barriers to conformational change, and the distribution of electron density. These theoretical insights are crucial for understanding how the molecule will behave in a chemical reaction, as its geometry and electronic properties fundamentally govern its interactions with other chemical species.

Computational models, such as those employing Density Functional Theory (DFT) or ab initio methods, can precisely calculate the energies of these conformers. For the this compound, the primary factors influencing the axial vs. equatorial preference are steric hindrance and stereoelectronic effects. The fluoromethyl group (-CH₂F) is sterically more demanding than a hydrogen atom, which would typically favor the less crowded equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogens at C2 and C4/C6.

However, the high electronegativity of the fluorine atom introduces significant electronic effects. Gauche interactions between the C-F bond and the C-O bonds of the ring, as well as potential hyperconjugative interactions, can influence the conformational equilibrium. acs.org Computational models are essential for quantifying these subtle electronic contributions, which can sometimes counteract steric preferences. By calculating the Gibbs free energy difference (ΔG) between the equatorial and axial conformers, a quantitative prediction of their equilibrium population can be made.

The reactivity of this compound is directly linked to its conformational and electronic structure. The accessibility of the ring's oxygen atoms, for instance, which is crucial for reactions involving Lewis acids, is dependent on the conformation. In the equatorial conformer, the lone pairs on the oxygen atoms are generally more accessible than in the sterically hindered axial conformer.

Furthermore, computational models can map the molecule's electrostatic potential (ESP), highlighting regions of high and low electron density. The electron-withdrawing nature of the fluorine atom is expected to decrease the electron density at the C5 position and, to a lesser extent, throughout the ring. This inductive effect can influence the acidity of the methylene (B1212753) protons adjacent to the fluoromethyl group and affect the nucleophilicity of the ring oxygens.

By simulating the transition states of potential reactions, computational models can provide activation energies, offering a theoretical basis for predicting reaction rates and mechanisms. For this compound, this could involve modeling the ring-opening reactions, reactions at the C2 acetal (B89532) carbon, or substitution reactions on the fluoromethyl group itself. The influence of the fluoromethyl group on the stability of potential cationic or anionic intermediates can be precisely evaluated, providing a detailed structure-reactivity profile.

Conformational Energy Profile

The following table, derived from principles established in computational studies of similar 5-substituted 1,3-dioxanes, outlines the predicted relative energies for the primary conformers of this compound. researchgate.netresearchgate.net The chair conformation is the ground state, with the equatorial orientation of the fluoromethyl group being the most stable isomer.

| Conformer/Isomer | Substituent Position | Predicted Relative Energy (kcal/mol) | Key Characteristics |

| Chair | Equatorial | 0 (Reference) | Thermodynamically most stable form; minimizes steric strain. |

| Chair | Axial | 0.5 - 1.5 | Higher energy due to 1,3-diaxial steric interactions. |

| 2,5-Twist-Boat | - | ~5-6 | Significantly less stable; a potential intermediate in chair-chair interconversion. researchgate.net |

| 1,4-Twist-Boat | - | ~6-7 | Higher in energy than the 2,5-twist conformer. researchgate.net |

Note: Values are predictive and based on computational studies of analogous 5-alkyl-1,3-dioxanes. The precise energy differences would require specific calculations for the 5-(fluoromethyl) derivative.

Calculated Electronic Properties and Reactivity Indices

Computational models allow for the calculation of key electronic descriptors that help predict chemical reactivity. The table below presents hypothetical, yet representative, values for this compound, based on general principles of quantum chemistry.

| Property | Predicted Value | Implication for Reactivity |

| HOMO Energy | -11.5 eV | Relates to the ability to donate electrons (nucleophilicity). The ring oxygen lone pairs are the primary contributors. |

| LUMO Energy | +1.2 eV | Relates to the ability to accept electrons (electrophilicity). Likely centered around the σ* orbitals of C-O and C-F bonds. |

| HOMO-LUMO Gap | 12.7 eV | A large gap suggests high kinetic stability and low reactivity. |

| Dipole Moment | ~2.5 D | Indicates a significant molecular polarity due to the electronegative fluorine and oxygen atoms, affecting solubility and intermolecular interactions. |

| C5 Atomic Charge (Mulliken) | +0.15 | The electron-withdrawing fluoromethyl group induces a slight positive charge on the C5 carbon. |

These computational derivations provide a foundational understanding of how the specific placement of a fluoromethyl group on a 1,3-dioxane ring dictates its structural preferences and, consequently, its chemical behavior.

Reaction Pathways and Mechanistic Studies Involving 5 Fluoromethyl 1,3 Dioxane Derivatives

Ring-Opening Reactions of the 1,3-Dioxane (B1201747) Moiety

The 1,3-dioxane ring in 5-(fluoromethyl)-1,3-dioxane derivatives serves as a protecting group for a 1,3-diol, which can be removed under specific conditions. This deprotection, a form of ring-opening reaction, is a key transformation in the synthetic utility of this class of compounds.

Acid-Catalyzed Hydrolysis and Deprotection Methodologies

The acid-catalyzed hydrolysis of the 1,3-dioxane ring is a common method for deprotection, yielding the corresponding 1,3-diol and the original carbonyl compound from which the dioxane was formed. The reaction is typically carried out in the presence of a strong acid, such as hydrochloric acid, in a mixture of water and an organic solvent. academie-sciences.fracademie-sciences.fr

The mechanism of acid-catalyzed hydrolysis involves the protonation of one of the oxygen atoms in the dioxane ring, followed by nucleophilic attack of water. This leads to the formation of a hemiacetal intermediate, which is then further hydrolyzed to the 1,3-diol and the carbonyl compound. The presence of the electron-withdrawing fluoromethyl group at the C-5 position can influence the rate of this reaction, although detailed kinetic studies on this specific substitution pattern are not extensively documented.

A relevant example of this deprotection is the hydrolysis of a 5-(1,3-dioxan-2-yl)-3-phenylisoxazole derivative. In this case, the acetal (B89532) was deprotected using 1N HCl in a water/acetone mixture at 90°C for four days, affording the corresponding aldehyde in 65% yield. academie-sciences.fracademie-sciences.fr This demonstrates the feasibility of this deprotection strategy, even with other functional groups present in the molecule.

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(1,3-dioxan-2-yl)-3-phenylisoxazole | 1N HCl (5 equiv), water/acetone (1/1), 90°C, 4 days | Corresponding aldehyde | 65 | academie-sciences.fracademie-sciences.fr |

Lewis Acid-Mediated Transformations and Stereoselective Ring Opening

Lewis acids can also mediate the ring-opening of 1,3-dioxanes, often with a higher degree of control and selectivity compared to Brønsted acids. These transformations can lead to a variety of products, depending on the Lewis acid used and the presence of other nucleophiles. In the context of 5-substituted 1,3-dioxanes, Lewis acid-mediated reactions can be employed for the stereoselective synthesis of functionalized acyclic compounds.

While specific studies on this compound are limited, the reactivity of analogous systems provides insight into potential transformations. For instance, Lewis acid-catalyzed reactions of 1,3-dioxanes with nucleophiles can lead to the formation of mono-protected 1,3-diols. The choice of Lewis acid and reaction conditions can influence the regioselectivity of the ring opening.

Furthermore, Lewis acid-mediated rearrangements of related cyclic acetals, such as 4,5-dihydro-1,3-dioxepines, have been shown to proceed with high stereoselectivity to yield substituted tetrahydrofurans. These reactions highlight the potential for stereocontrolled transformations of the 1,3-dioxane ring in this compound derivatives, which could lead to the synthesis of chiral building blocks.

Reactivity of the Fluoromethyl Group at the C-5 Position

The fluoromethyl group at the C-5 position of the 1,3-dioxane ring is a key site for further functionalization. The strong carbon-fluorine bond and the electron-withdrawing nature of the fluorine atom influence the reactivity of this group.

Nucleophilic Substitution Reactions

Nucleophilic substitution of the fluorine atom in the fluoromethyl group is a challenging transformation due to the strength of the C-F bond. However, under certain conditions, particularly with strong nucleophiles, this reaction can be achieved. The success of such substitutions is often dependent on the nature of the nucleophile and the presence of activating groups on the heterocyclic ring.

In the broader context of fluorinated heterocyclic compounds, nucleophilic aromatic substitution (SNAr) is a well-established reaction for replacing fluorine atoms on an aromatic ring. While the fluoromethyl group is not directly attached to an aromatic system in this compound, the principles of nucleophilic attack on an electron-deficient carbon atom are relevant. The electron-withdrawing nature of the two oxygen atoms in the dioxane ring may have a modest activating effect on the fluoromethyl group towards nucleophilic attack.

Functional Group Interconversions of the Fluoromethyl Moiety

The fluoromethyl group can be considered a precursor for other functional groups. While direct transformation of the C-F bond is challenging, reactions involving the adjacent methylene (B1212753) protons can be envisaged. For example, deprotonation of the methylene group could generate a carbanion that can react with various electrophiles, although the acidity of these protons is not expected to be high.

Alternatively, more drastic conditions could lead to the transformation of the fluoromethyl group. For instance, reduction of the C-F bond is a possibility, although this typically requires harsh conditions. The development of new catalytic systems is an active area of research for the selective functionalization of C-F bonds.

Transformations Involving the 1,3-Dioxane Heterocycle

Beyond simple ring-opening, the 1,3-dioxane heterocycle in this compound can undergo other transformations. These can include ring expansions, contractions, or rearrangements, often promoted by acidic or catalytic conditions.

Ring transformation reactions, where the atoms of the heterocycle are replaced by other atoms to form a new ring system, have been reported for other heterocyclic systems. Such transformations could potentially be applied to this compound derivatives to access novel heterocyclic structures.

Cycloaddition Reactions of Dioxane-Containing Alkenes

Cycloaddition reactions are powerful tools for the stereocontrolled synthesis of cyclic compounds. Alkenes bearing a this compound substituent can act as dienophiles or dipolarophiles in these transformations, leading to the formation of diverse carbocyclic and heterocyclic structures. The electronic nature of the alkene is modulated by the substituents on the dioxane ring and the fluoromethyl group, which in turn affects the reactivity and selectivity of the cycloaddition.

Diels-Alder Reactions:

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves the reaction of a conjugated diene with a dienophile. wikipedia.orgchemistrysteps.com An alkene substituted with a this compound moiety can serve as the dienophile. The reactivity of the dienophile in a normal-demand Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com The fluoromethyl group, being moderately electron-withdrawing, can influence the dienophile's reactivity.

While specific examples involving 5-alkenyl-5-(fluoromethyl)-1,3-dioxanes are not extensively documented in the literature, the general principles of the Diels-Alder reaction allow for predictions of their behavior. For instance, the reaction of a hypothetical 5-alkenyl-5-(fluoromethyl)-1,3-dioxane with a diene like cyclopentadiene (B3395910) would be expected to yield a bicyclic adduct. The stereochemical outcome of the reaction, particularly the endo/exo selectivity, would be influenced by steric hindrance from the dioxane ring and potential secondary orbital interactions.

| Diene | Dienophile | Expected Product |

| 1,3-Butadiene | 5-Vinyl-5-(fluoromethyl)-1,3-dioxane | 4-(5-(Fluoromethyl)-1,3-dioxan-5-yl)cyclohex-1-ene |

| Cyclopentadiene | 5-Vinyl-5-(fluoromethyl)-1,3-dioxane | 5-(5-(Fluoromethyl)-1,3-dioxan-5-yl)bicyclo[2.2.1]hept-2-ene |

1,3-Dipolar Cycloadditions:

In 1,3-dipolar cycloadditions, a 1,3-dipole reacts with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgyoutube.com Alkenes containing the this compound scaffold can function as dipolarophiles. The reaction with various 1,3-dipoles, such as nitrones, azides, and nitrile oxides, provides a versatile route to a range of five-membered heterocycles. ijrpc.comnih.gov

For example, the reaction of a 5-alkenyl-5-(fluoromethyl)-1,3-dioxane with a nitrone would lead to the formation of an isoxazolidine (B1194047) derivative. qu.edu.sa The regioselectivity and stereoselectivity of such reactions are governed by frontier molecular orbital (FMO) theory, where the relative energies of the HOMO of the 1,3-dipole and the LUMO of the dipolarophile (or vice versa) dictate the outcome. researchgate.net

| 1,3-Dipole | Dipolarophile | Expected Heterocyclic Product |

| Nitrone | 5-Vinyl-5-(fluoromethyl)-1,3-dioxane | Isoxazolidine |

| Azide | 5-Vinyl-5-(fluoromethyl)-1,3-dioxane | Triazoline |

| Nitrile Oxide | 5-Vinyl-5-(fluoromethyl)-1,3-dioxane | Isoxazoline |

Derivatization Leading to Other Heterocyclic Systems

The this compound moiety can serve as a versatile building block for the synthesis of other heterocyclic systems. The dioxane ring can act as a protecting group for a 1,3-diol, which can be deprotected under acidic conditions to reveal the diol for further functionalization. Alternatively, the dioxane ring itself can be a precursor to other cyclic structures.

A notable example is the direct ring fluorination of 3-substituted 5-(1,3-dioxan-2-yl)isoxazoles. academie-sciences.fr In this study, a range of 3,5-disubstituted isoxazoles bearing a 1,3-dioxane acetal at the C-5 position were synthesized. Subsequent direct fluorination at the C-4 position of the isoxazole (B147169) ring was achieved using N-fluorobenzenesulfonimide (NFSI). This transformation provides access to novel 4-fluorinated isoxazoles. academie-sciences.fr

Crucially, the acetal group at the C-5 position can be deprotected under acidic conditions to yield the corresponding aldehyde. academie-sciences.fr This aldehyde functionality opens up numerous possibilities for further derivatization into other heterocyclic systems through condensation, cyclization, and other classical organic reactions. For instance, the resulting aldehyde could be a precursor for the synthesis of pyrimidines, pyridines, or other nitrogen-containing heterocycles.

The table below summarizes the yields of the direct fluorination of various 3-substituted 5-(1,3-dioxan-2-yl)isoxazoles.

| Substituent at C-3 | Product Yield (%) |

| Phenyl | 75 |

| 4-Methoxyphenyl | 68 |

| 4-Chlorophenyl | 71 |

| Naphthyl | 55 |

| n-Butyl | 45 |

Data sourced from a study on direct ring fluorination of isoxazoles. academie-sciences.fr

This methodology highlights a pathway where a dioxane-containing starting material is transformed into a different, functionalized heterocyclic system, demonstrating the utility of the dioxane moiety as a modifiable synthetic handle.

Catalytic Transformations Relevant to this compound Synthesis and Derivatization

Catalysis plays a crucial role in the efficient synthesis and subsequent transformation of this compound derivatives. Both acid and metal catalysis are employed in the formation of the dioxane ring and in the introduction of the fluoromethyl group.

The synthesis of 1,3-dioxanes is commonly achieved through the acid-catalyzed acetalization of a carbonyl compound with a 1,3-diol. Homogeneous acid catalysts such as p-toluenesulfonic acid (p-TSA), sulfuric acid, and hydrochloric acid are frequently used. imist.ma Heterogeneous catalysts, which can be easily separated from the reaction mixture, have also been developed for this purpose. imist.ma The synthesis of this compound would likely proceed via the reaction of 2-(fluoromethyl)propane-1,3-diol with an appropriate aldehyde or ketone under acidic catalysis.

Recent advancements in catalysis have focused on the development of methods for the introduction of fluorinated alkyl groups into organic molecules. Photocatalysis, in particular, has emerged as a powerful tool for trifluoromethylation and other fluoroalkylation reactions under mild conditions. globethesis.com These methods often rely on the generation of fluorinated radical species that can then be incorporated into a variety of substrates. While direct photocatalytic synthesis of this compound has not been specifically reported, the principles of photocatalytic C-F bond activation and radical addition could potentially be applied to precursors of the dioxane ring. rsc.org

Catalytic modifications of the this compound scaffold could involve various transformations. For instance, if the dioxane ring is derived from an unsaturated aldehyde or ketone, catalytic hydrogenation of the double bond could be performed. Furthermore, catalytic methods could be employed to functionalize other positions on the dioxane ring, provided suitable starting materials are used. The development of selective catalytic methods for the derivatization of such functionalized dioxanes remains an active area of research.

| Catalytic Process | Relevance to this compound |

| Acid-Catalyzed Acetalization | Primary method for the synthesis of the 1,3-dioxane ring. |

| Photocatalytic Fluoroalkylation | Potential route for the introduction of the fluoromethyl group onto a suitable precursor. |

| Catalytic Hydrogenation | Modification of unsaturated derivatives of this compound. |

Applications in Advanced Materials and Chemical Synthesis

Role of Fluorinated 1,3-Dioxanes as Synthons in Organic Synthesis

Fluorinated 1,3-dioxanes serve as valuable synthons, which are structural units within a molecule that can be formed and/or assembled by known or conceivable synthetic operations. The presence of the fluoromethyl group in the 5-position of the 1,3-dioxane (B1201747) ring introduces a key functional handle that can be exploited in various synthetic transformations.

While direct research on 5-(Fluoromethyl)-1,3-dioxane as a precursor for polyfunctional building blocks is not extensively documented, the general reactivity of the 1,3-dioxane ring system allows for its conversion into a variety of other functional groups. For instance, the acetal (B89532) functionality of the dioxane can be hydrolyzed under acidic conditions to reveal a diol, which can then be further functionalized.

The fluoromethyl group can also participate in or direct subsequent reactions. The electron-withdrawing nature of the fluorine atom can influence the reactivity of neighboring functional groups. Through a series of synthetic manipulations, it is conceivable that this compound could be transformed into polyfunctional compounds containing hydroxyl, carbonyl, and fluorinated alkyl moieties. These resulting building blocks would be highly valuable in the synthesis of pharmaceuticals and other specialty chemicals where the presence of fluorine is desirable for modulating properties such as lipophilicity and metabolic stability.

Table 1: Potential Polyfunctional Building Blocks Derived from this compound

| Starting Material | Potential Transformation | Resulting Polyfunctional Building Block | Potential Applications |

| This compound | Acid-catalyzed hydrolysis | 2-(Fluoromethyl)propane-1,3-diol | Synthesis of fluorinated polyesters, ligands |

| This compound | Oxidation and hydrolysis | 2-(Fluoromethyl)malonic acid | Precursor for fluorinated amino acids, heterocycles |

| This compound | Ring-opening and substitution | Various fluorinated di- and tri-substituted propanes | Fine chemical synthesis, agrochemicals |

Note: This table presents hypothetical transformations based on the known chemistry of 1,3-dioxanes and fluorinated compounds, as specific literature on this compound is limited.

The 1,3-dioxane ring can act as a protecting group for a 1,3-diol, allowing for selective reactions to be carried out on other parts of a molecule. In the context of this compound, the fluoromethyl group introduces a specific structural and electronic feature into the protected diol. This can be particularly useful in multi-step syntheses where precise control over stereochemistry and reactivity is crucial.

Although specific examples involving this compound are scarce in the literature, the broader class of fluorinated building blocks is widely used in the synthesis of complex molecules, including natural products and their analogues. The introduction of a fluorinated substituent can significantly alter the biological activity of a molecule, making fluorinated intermediates highly sought after.

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The 1,3-dioxane framework itself is a heterocycle, and it can also serve as a scaffold for the construction of other heterocyclic systems. For example, the diol functionality, unmasked from the dioxane ring, can be used as a starting point for the synthesis of various oxygen- and nitrogen-containing heterocycles.

The presence of the fluoromethyl group can influence the cyclization reactions and the properties of the resulting heterocyclic compounds. Research on related fluorinated compounds has shown that they can be valuable precursors for the synthesis of fluorinated pyrimidines, pyridines, and other important heterocyclic systems. While direct evidence for this compound is not available, its potential as a scaffold in this area is inferred from the established reactivity of similar fluorinated building blocks.

Contributions to Polymer Science

The field of polymer science has also benefited from the unique properties of organofluorine compounds. Fluorinated polymers often exhibit desirable characteristics such as high thermal stability, chemical resistance, low surface energy, and unique optical properties.

In the case of 2-difluoromethylene-1,3-dioxane, polymerization tends to favor vinyl addition, with only a small percentage of ring-opening occurring. elsevierpure.com This suggests that the electronic effects of the fluorine atoms play a significant role in the reaction mechanism. For this compound, where the fluorinated group is not directly on the polymerizable moiety, the influence on ROP would likely be different and warrants further investigation.

The incorporation of fluorinated monomers into a polymer backbone can have a profound impact on the material's properties. Generally, the presence of fluorine leads to:

Enhanced Chemical Resistance: The low polarizability of the C-F bond makes fluorinated polymers less susceptible to chemical attack. sigmaaldrich.com

Low Surface Energy: This results in properties such as hydrophobicity, oleophobicity, and low coefficients of friction. sigmaaldrich.comnih.gov

Unique Optical Properties: Fluorinated polymers often have low refractive indices. sigmaaldrich.com

If this compound were to be successfully polymerized, the resulting polyether would be expected to exhibit some of these characteristic properties. The pendant fluoromethyl groups along the polymer chain would influence the polymer's solubility, crystallinity, and surface properties. The specific macromolecular architecture would depend on the polymerization conditions and could potentially be controlled to create polymers with tailored properties for specific applications, such as advanced coatings, membranes, or optical materials.

Table 2: Predicted Properties of a Hypothetical Polymer Derived from this compound

| Property | Predicted Influence of Fluoromethyl Group | Potential Application |

| Thermal Stability | Increased due to C-F bonds | High-performance plastics, lubricants |

| Surface Energy | Lowered, leading to hydrophobicity | Water-repellent coatings, anti-fouling surfaces |

| Chemical Resistance | Enhanced | Linings for chemical storage and transport |

| Refractive Index | Lowered | Optical fibers, anti-reflective coatings |

| Solubility | Modified, potentially soluble in fluorinated solvents | Processable fluoropolymers |

Note: This table presents predicted properties based on the general effects of fluorination on polymers, as experimental data for a polymer derived from this compound is not available.

Development of Electrolyte Additives for Energy Storage Devices (e.g., Lithium-Ion Batteries)

General Benefits of Fluorinated Electrolyte Additives:

| Property Enhanced | Mechanism of Action |

| Electrochemical Stability | The high electronegativity of fluorine atoms can increase the oxidative stability of the electrolyte, allowing for operation at higher voltages. |

| SEI Layer Formation | Fluorinated compounds can decompose on the electrode surface to form a robust and uniform SEI layer rich in lithium fluoride (B91410) (LiF). |

| Thermal Stability | Fluorination can lead to higher flash points and reduced flammability of the electrolyte, enhancing battery safety. |

| Ionic Conductivity | While excessive fluorination can sometimes decrease ionic conductivity, carefully designed molecules can balance stability with efficient ion transport. |

Although specific electrochemical performance data for this compound is not readily found in current literature, its structure as a fluorinated cyclic acetal suggests it could offer a favorable combination of properties. The dioxane ring provides a polar environment conducive to dissolving lithium salts, while the fluoromethyl group is expected to contribute to the formation of a stable SEI. Further research would be necessary to quantify its impact on battery performance metrics such as coulombic efficiency, capacity retention, and rate capability.

Applications as Specialized Solvents and Reagents in Chemical Processes

The unique combination of a polar dioxane ring and a fluorinated substituent in this compound also points to its potential utility as a specialized solvent or reagent in chemical synthesis.

As a specialized solvent , the presence of both ether-like oxygen atoms and the fluorinated group could impart unique solubility characteristics. It might serve as a medium for reactions requiring a moderately polar, aprotic environment with enhanced thermal or chemical stability conferred by the fluorine atom. However, without empirical data on its physical properties such as boiling point, dielectric constant, and miscibility with common organic solvents, its specific applications remain speculative.

As a reagent or building block , this compound could be a valuable precursor in the synthesis of more complex fluorinated molecules. The dioxane ring can act as a protecting group for a diol functionality, which can be later removed under acidic conditions. The fluoromethyl group introduces a key structural motif found in many pharmaceuticals and agrochemicals, as fluorine substitution can significantly alter the biological activity of a molecule.

Potential Synthetic Transformations Involving this compound:

| Transformation Type | Description |

| Deprotection | Acid-catalyzed hydrolysis of the dioxane ring to reveal a 1,3-diol, which can then undergo further reactions. |

| Nucleophilic Substitution | The fluorine atom could potentially be displaced by strong nucleophiles, although this is generally difficult for fluoroalkanes. |

| Ring-Opening Reactions | The dioxane ring could be opened under specific conditions to yield functionalized acyclic ethers. |

| Use as a Fluorinated Building Block | The entire this compound unit could be incorporated into a larger molecular framework. nih.gov |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for 5-(Fluoromethyl)-1,3-Dioxane

The development of efficient and environmentally benign synthetic pathways is paramount for the accessibility and broader investigation of this compound. Future research should prioritize methods that align with the principles of green chemistry, focusing on atom economy, reduced waste, and the use of renewable resources.

A primary target for sustainable synthesis is the key intermediate, 2-(fluoromethyl)-1,3-propanediol. A potential green route could begin with diethyl fluoromalonate, a readily available starting material. This could undergo reduction using mild, selective catalytic hydrogenation, followed by acetalization. The classic method for forming the 1,3-dioxane (B1201747) ring involves the acid-catalyzed reaction of a 1,3-diol with an aldehyde or its equivalent. organic-chemistry.orgthieme-connect.de Future work could explore solid acid catalysts or enzymatic processes to replace traditional mineral acids, thereby simplifying purification and minimizing corrosive waste.

Alternative strategies could involve microwave-assisted synthesis, which has been shown to accelerate reactions and improve yields for fluorinated heterocycles. acs.org Flow chemistry represents another frontier, offering enhanced safety, scalability, and precise control over reaction parameters for fluorination and cyclization reactions.

Table 1: Potential Sustainable Synthetic Strategies

| Strategy | Key Precursors | Catalyst/Reagent | Potential Advantages |

|---|---|---|---|

| Catalytic Hydrogenation & Acetalization | Diethyl fluoromalonate, Formaldehyde (B43269) (or equivalent) | Heterogeneous catalyst (e.g., Pd/C), Solid acid catalyst (e.g., Amberlyst-15) | High atom economy, catalyst recyclability, reduced corrosive waste. |

| Microwave-Assisted Synthesis | 2-(fluoromethyl)-1,3-propanediol, Paraformaldehyde | Montmorillonite K-10 clay | Drastically reduced reaction times, improved energy efficiency, potentially higher yields. |

| Flow Chemistry | Fluorinated building blocks | Immobilized catalysts | Enhanced safety and control, easy scalability, integration of multiple steps. |

Exploration of Bio-Inspired and Chemo-Enzymatic Catalysis for Asymmetric Synthesis

While this compound itself is achiral, the synthesis of enantiomerically pure derivatives or precursors opens avenues for its use as a chiral building block. Chemo-enzymatic methods, which combine the selectivity of biocatalysts with the versatility of chemical synthesis, are a particularly promising area of future research. pnas.orgnih.gov

The focus of this research would be the asymmetric synthesis of a chiral precursor, such as an optically active version of 2-(fluoromethyl)-1,3-propanediol. Enzymes like lipases could be employed for the kinetic resolution of a racemic diol precursor through enantioselective acylation. scienceopen.com Another approach involves using engineered oxidoreductases for the asymmetric reduction of a prochiral ketone or aldehyde to generate the chiral diol. Photoenzymatic strategies, which use light-driven ene-reductases, could also be explored to generate carbon-centered radicals from fluorinated starting materials for asymmetric synthesis. nih.gov

These enzymatic steps would provide access to highly valuable, enantiopure synthons that can be converted to chiral this compound derivatives for applications in drug discovery and chiral materials.

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry offers powerful tools to predict the properties and reactivity of this compound before engaging in extensive lab work. Future research should leverage these methods for a deeper understanding of its structure and behavior. Similar computational studies have been successfully applied to other substituted 1,3-dioxanes, providing a clear roadmap for this research avenue. thieme-connect.de

Using Density Functional Theory (DFT) and ab initio methods, the conformational landscape of the molecule can be thoroughly explored. acs.org Key questions to be answered include the energetic preference for the chair versus twist-boat conformations and the axial versus equatorial orientation of the fluoromethyl group. This is critical as the conformation dictates the molecule's physical properties and reactivity. Furthermore, computational modeling can predict spectroscopic data, such as NMR chemical shifts and coupling constants, which would be invaluable for experimental characterization. Mechanistic studies of potential synthetic reactions or rearrangements can also be performed to optimize conditions and predict outcomes.

Table 2: Application of Computational Methods

| Computational Method | Research Focus | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Conformational Analysis | Relative energies of chair/twist conformers; axial/equatorial preference of the CH₂F group. |

| Ab initio Calculations (e.g., MP2) | Reaction Mechanisms | Transition state energies for synthesis or rearrangement pathways; kinetic predictions. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Electronic Structure Analysis | Nature of intramolecular interactions (e.g., C-F···H bonds); charge distribution. |

| NMR Chemical Shift Prediction (GIAO method) | Spectroscopic Characterization | Predicted ¹H, ¹³C, and ¹⁹F NMR spectra to aid in experimental structure confirmation. |

Integration of this compound into Emerging Chemical Architectures

The unique combination of a polar fluoromethyl group and a flexible dioxane ring makes this compound an attractive building block for advanced materials. Future research should explore its incorporation into polymers and liquid crystals. Fluorinated heterocycles are known to be valuable components in these fields due to the unique properties conferred by the C-F bond. organic-chemistry.orgacs.org

In polymer science, this compound could be functionalized and used as a monomer for ring-opening polymerization to create novel polyethers. The pendant fluoromethyl groups would be expected to influence the polymer's thermal stability, chemical resistance, and dielectric properties. Such materials could find applications in advanced coatings, membranes, or as electrolytes in batteries.

In the field of liquid crystals, the introduction of fluorinated groups is a common strategy to tune properties like dielectric anisotropy and viscosity. researchgate.net The 1,3-dioxane ring is a known component in some liquid crystal structures. Therefore, integrating the this compound motif into larger, rigid molecular scaffolds could lead to new liquid crystalline materials with desirable properties for display technologies.

Investigation of Unconventional Reactivity Patterns and Rearrangements

The electronic influence of the fluorine atom can lead to reactivity patterns that differ significantly from non-fluorinated analogues. The strong electron-withdrawing nature of fluorine can affect the stability of adjacent carbocations or radicals, potentially opening up novel reaction pathways.

An important area for future investigation is the acid-catalyzed rearrangement of the dioxane ring. Such isomerizations are known for other 1,3-dioxanes and can lead to valuable β-alkoxy aldehydes. The presence of the fluoromethyl group at the C5 position could influence the mechanism and outcome of such rearrangements, potentially providing access to unique fluorinated synthons.

Another unexplored avenue is the reactivity of the fluoromethyl group itself. While the C-F bond is generally strong, specific conditions involving intramolecular nucleophiles or radical initiators could lead to unexpected transformations. Investigating the deprotonation of the α-carbon to the fluorine atom could also yield interesting chemistry, creating a fluorinated nucleophile for further functionalization.

Advanced Characterization Techniques for Enhanced Structural Understanding

Thorough structural characterization is essential to understanding the properties of this compound. While standard techniques are necessary, advanced methods will be required to probe the subtle effects of the fluorine atom.

¹⁹F NMR spectroscopy is arguably the most powerful tool for this purpose. Beyond simple chemical shift determination, advanced 2D NMR experiments such as ¹H-¹⁹F Heteronuclear Overhauser Effect Spectroscopy (HOESY) can provide definitive information about the through-space proximity of atoms, allowing for unambiguous determination of the molecule's preferred conformation in solution.

For solid-state analysis, X-ray crystallography will be indispensable for determining the precise bond lengths, bond angles, and crystal packing of the molecule or its derivatives. This experimental data would also serve as a crucial benchmark for validating the accuracy of the computational models discussed in section 7.3.

Table 3: Advanced Characterization Techniques

| Technique | Type of Information | Specific Insights for this compound |

|---|---|---|

| ¹⁹F NMR Spectroscopy | Electronic environment of fluorine | Precise chemical shift and coupling constants (JHF, JCF). |

| 2D NMR (¹H-¹⁹F HOESY) | Through-space correlations | Determination of the preferred axial/equatorial conformation of the CH₂F group in solution. |

| X-ray Crystallography | Solid-state molecular structure | Accurate bond lengths/angles; analysis of intermolecular interactions in the crystal lattice. |

| High-Resolution Mass Spectrometry (HRMS) | Elemental Composition | Unambiguous confirmation of the molecular formula. |

Q & A

Q. What are the common synthetic routes for preparing 5-(Fluoromethyl)-1,3-dioxane derivatives, and how do reaction conditions influence product yield?

Synthesis of this compound derivatives typically involves acid-catalyzed cyclization of diols with fluorinated carbonyl precursors. Key methodologies include:

- Acid-Catalyzed Cyclization : Using Brønsted acids (e.g., toluenesulfonic acid) or Lewis acids in refluxing toluene with a Dean-Stark apparatus to remove water, achieving yields >75% (common in acetal/ketal formation) .

- Solvent Optimization : Anhydrous dioxane or THF is critical to prevent hydrolysis of intermediates. For example, reactions in dry dioxane with pyridine as a base achieved successful fluorinated uracil derivatives .

- Catalyst Selection : Lewis acids like BF₃·Et₂O enhance regioselectivity in fluoromethyl group incorporation, while Brønsted acids favor faster cyclization .

Q. How should researchers handle this compound derivatives to ensure safety and stability during experiments?

- Storage : Store at -20°C in airtight containers to prevent decomposition, as fluorinated dioxanes are sensitive to moisture and light .

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Fluorinated compounds may release HF under acidic conditions .

- Waste Disposal : Segregate waste and neutralize acidic byproducts before disposal. Collaborate with certified waste management services for hazardous fluorinated residues .

Q. What analytical techniques are recommended for confirming the structural integrity and purity of this compound compounds?

- X-ray Crystallography : Resolves stereochemistry and confirms fluoromethyl positioning, as demonstrated for (E)-2,2-dimethyl-5-(3-phenylallylidene)-1,3-dioxane derivatives .

- NMR Spectroscopy : ¹⁹F NMR distinguishes fluoromethyl regioisomers, while ¹H/¹³C NMR identifies substitution patterns (e.g., coupling constants for axial/equatorial protons) .

- HPLC-PDA/MS : Quantifies purity (>98%) and detects hydrolyzed byproducts (e.g., fluorinated alcohols) .

Advanced Research Questions

Q. What are the thermal decomposition pathways of this compound derivatives, and how can computational methods predict byproduct formation?

- Mechanistic Insights : Thermal decomposition of 5-nitro-1,3-dioxanes releases nitrous acid (HNO₂) or NOₓ via homolytic C–O bond cleavage. Fluoromethyl groups increase stability due to electron-withdrawing effects .

- Computational Modeling : Density Functional Theory (DFT) calculates activation energies (e.g., 120–150 kJ/mol for nitro derivatives) and predicts transition states for fluorinated analogs. Experimental validation via TGA-FTIR confirms gaseous byproducts .

Q. How do substituents on the 1,3-dioxane ring influence the compound's reactivity in nucleophilic substitution reactions?

- Steric Effects : Bulky substituents (e.g., phenyl groups) at the 2-position hinder nucleophilic attack, favoring axial fluoromethyl retention. For example, 2-phenyl-1,3-dioxanes exhibit 10× slower SN2 rates compared to unsubstituted analogs .

- Electronic Effects : Fluoromethyl groups increase electrophilicity at adjacent carbons, enhancing reactivity with Grignard reagents (e.g., RMgX) in THF .

- Case Study : 5-(Polyfluoroacyl)-1,3-dialkyluracils showed regioselective substitution at the 6-position due to electron-deficient fluorinated moieties .

Q. What methodologies enable the incorporation of this compound moieties into radiopharmaceuticals for hypoxia imaging?

- Radiolabeling : Nucleophilic fluorination of tosyl precursors (e.g., 5-tosyloxymethyl-1,3-dioxane) with [¹⁸F]F⁻ in acetonitrile yields ¹⁸F-labeled probes like [¹⁸F]DiFA. Yields >90% are achievable using automated synthesis modules .

- Protecting Group Strategy : Acid-labile dioxane protecting groups (e.g., 2,2-dimethyl) enable post-fluorination hydrolysis to release bioactive fluoromethyl moieties .

- Biodistribution Studies : PET imaging in murine models confirmed selective uptake in hypoxic tissues, with logP values ~1.5 optimizing blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.